ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate
Description
This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system fused with a pyrimidine ring. Key structural elements include:
- A 3-benzyl substituent at position 3 of the pyrrolo ring, contributing steric bulk and lipophilicity.
- A 5-methyl group on the tetrahydro-pyrrolo ring, which may influence conformational stability.
Properties
CAS No. |
921807-95-6 |
|---|---|
Molecular Formula |
C24H22N4O5 |
Molecular Weight |
446.463 |
IUPAC Name |
ethyl 4-[(3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-23(31)16-9-11-17(12-10-16)25-21(29)18-14-27(2)20-19(18)26-24(32)28(22(20)30)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,25,29)(H,26,32) |
InChI Key |
HXEIJMHMHXMDDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 438.5 g/mol. The compound features a pyrrolopyrimidine core structure which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O5 |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 921551-08-8 |
Anticancer Activity
Research has shown that pyrrolopyrimidine derivatives exhibit potent antiproliferative effects against various cancer cell lines. A study highlighted that modifications on the pyrrolopyrimidine scaffold significantly influence their activity against cancer cells. For instance, certain substitutions at the N5 position have been correlated with enhanced selectivity and reduced toxicity in preclinical models .
Anti-inflammatory Effects
Recent investigations into this compound revealed its potential as an anti-inflammatory agent. In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated significant reductions in inflammatory markers compared to untreated controls .
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated through various assays. The findings suggest that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role .
Case Study 1: Antiproliferative Activity
In a comparative study involving a series of pyrrolopyrimidine derivatives, ethyl 4-(3-benzyl-5-methyl-2,4-dioxo) showed IC50 values ranging from 0.1 to 10 µM against different cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The structural modifications were found to be critical in enhancing the activity against these cell lines .
Case Study 2: Inhibition of Inflammatory Pathways
A separate investigation analyzed the effect of ethyl 4-(3-benzyl-5-methyl-2,4-dioxo) on NF-kB signaling pathways in LPS-stimulated macrophages. The compound significantly inhibited NF-kB activation and reduced the expression of downstream inflammatory genes such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Substituent Effects
The target compound shares its pyrrolo[3,2-d]pyrimidine core with several analogs (Table 1). Key differences lie in substituent patterns and side chains:
Key Observations :
- The benzyl group at position 3 (target compound) is analogous to the phenethyl group in compound 1l , but the latter introduces greater conformational flexibility.
- Electron-withdrawing groups (e.g., nitro in 2d and 1l) enhance polarity compared to the target compound’s carboxamido benzoate .
- The dipentylamino group in ’s compound increases hydrophobicity, contrasting with the target’s carboxamido benzoate, which may improve aqueous solubility .
Physical and Spectral Properties
Comparative data for melting points, spectral signatures, and molecular weights are summarized (Table 2):
Analysis :
- The target compound’s carboxamido benzoate moiety may result in higher melting points than compounds with nitro groups (e.g., 2d, 1l) due to stronger intermolecular hydrogen bonding .
- Crystal packing in ’s pyrrolo[3,2-d]pyrimidine derivative reveals a monoclinic system with tight molecular stacking, suggesting similar behavior for the target compound .
Electronic and Reactivity Trends
- NMR Chemical Shifts : In , pyrrolo-pyrimidine analogs (compounds 1 and 7) showed nearly identical shifts except in regions A (δ 39–44 ppm) and B (δ 29–36 ppm), attributed to substituent-induced electronic perturbations . This aligns with the target compound’s benzyl and carboxamido groups, which likely alter electron density at analogous positions.
- IR Spectroscopy : Compounds with carbonyl groups (e.g., 2d, 1l) exhibit strong C=O stretches at ~1700 cm⁻¹, consistent with the target’s 2,4-dioxo motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
